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Introduction

Hemophan®, a modified cellulosic membrane, represents a significant advancement in
hemodialysis technology, offering improved biocompatibility compared to its predecessor,
Cuprophan®. This technical guide provides an in-depth analysis of the structural and porosity
characteristics of Hemophan membranes, crucial for understanding their performance in solute
removal and interaction with biological systems. The information presented herein is intended
to support researchers, scientists, and drug development professionals in the evaluation and
application of this biomaterial.

Hemophan is a regenerated cellulose membrane where a fraction of the abundant hydroxyl
groups on the surface of the cellulose are chemically modified with tertiary amino groups. This
modification mitigates the activation of the complement system, a key factor in the bio-
incompatibility of dialysis membranes, leading to reduced leukopenia during treatment
compared to unmodified cellulose membranes.[1][2]

I. Membrane Structure and Porosity

The performance of a hemodialysis membrane is intrinsically linked to its physical structure,
particularly its porosity and pore size distribution. These characteristics govern the transport of
uremic toxins and essential solutes across the membrane.
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Morphological Characteristics

Hemophan membranes, like other cellulosic membranes, possess a symmetric, sponge-like
porous structure. This is in contrast to many synthetic polymer membranes which typically have
an asymmetric structure with a dense skin layer. The symmetric nature of Hemophan provides
a consistent resistance to solute transport throughout the membrane's cross-section.

Quantitative Porosity Data

The porosity of Hemophan membranes has been characterized using techniques such as
thermoporometry, which allows for the analysis of pore size distribution in the wet state,
mimicking clinical conditions.[3] The key quantitative parameters are summarized in the table

below.
Parameter Value Notes
Characterized by
] ] thermoporometry. The majority
Pore Size (Radius) 1.5-12nm )
of pores have a radius around
2.5 nm.[3]
The porosity is dependent on
the sterilization method and
Porosity 14% - 31% whether the membrane was
treated with glycerol prior to
sterilization.[3]
Ethylene oxide (EtO)
sterilization results in a
porosity of ~18%, while steam This highlights the critical
Effect of Sterilization sterilization can lead to a impact of processing on the

significant decrease in porosity  final membrane structure.
to ~10% due to the collapse of

larger pores.

Il. Solute Transport Properties
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The efficiency of a hemodialysis membrane is determined by its ability to remove a broad range
of uremic toxins while retaining essential molecules like albumin. This is quantified by
parameters such as hydraulic permeability and sieving coefficients.

Hydraulic Permeability

Hydraulic permeability, often expressed as the ultrafiltration coefficient (KUF), is a measure of
the membrane's permeability to water. While specific KUF values for standard Hemophan
membranes are not readily available in publicly accessible literature, they are generally
classified as low-flux membranes. Low-flux dialyzers typically have a KUF of less than 10-15
mL/h/mmHg.

A high-permeability version, Hemophan-HP, has been developed to enhance the removal of
larger molecules.

Sieving Coefficients

The sieving coefficient (SC) describes the transport of a solute across the membrane by
convection and is a value between 0 (complete rejection) and 1 (free passage). While specific
in vitro SC data for urea and creatinine on Hemophan membranes are not consistently
reported in the literature, the clearance data from dialyzers using Hemophan membranes
indicate efficient removal of small molecules.

For larger molecules, the performance of Hemophan is more limited compared to high-flux
synthetic membranes. However, modifications have been made to improve its performance for
middle molecules.
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Solute

Sieving Coefficient (SC)

Notes

Urea (60 Da)

Data not available

Efficiently cleared by diffusion.

Creatinine (113 Da)

Data not available

Efficiently cleared by diffusion.

Vitamin B12 (1355 Da)

Data not available

Clearance is a common
benchmark for middle

molecule removal.

[32-Microglobulin (11.8 kDa)

~0 (Standard Hemophan)

Standard Hemophan is largely
impermeable to [32-

microglobulin.

B2-Microglobulin (11.8 kDa)

Allows for removal of 60-90 mg

per treatment (Hemophan-HP)

The high-permeability version
shows significantly improved
removal of this key middle

molecule.

lll. Biocompatibility and Complement Activation

A critical aspect of any hemodialysis membrane is its biocompatibility, which is largely

determined by the interaction of the membrane surface with blood components.

Chemical Modification for Improved Biocompatibility

The primary structural difference between Hemophan and its precursor, Cuprophan, is the

substitution of a percentage of the hydroxyl (-OH) groups on the cellulose backbone with

diethylaminoethyl (DEAE) groups. This modification reduces the density of free hydroxyl

groups, which are potent activators of the alternative pathway of the complement system.

Complement Activation Pathways

Contact of blood with a hemodialysis membrane can trigger the complement system via the

lectin and alternative pathways. This leads to the generation of anaphylatoxins C3a and Cba,

which can cause a range of inflammatory responses, including leukopenia. Hemophan

demonstrates a reduced activation of these pathways compared to unmodified cellulosic

membranes.
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Complement activation cascade on hemodialysis membranes.

IV. Experimental Protocols

Detailed characterization of membrane structure and porosity is essential for quality control and
the development of new membrane technologies. The following sections outline the general
methodologies for key analytical techniques.

Thermoporometry

Objective: To determine the pore size distribution and porosity of the membrane in its wet state.

Methodology:

Sample Preparation: A sample of the hollow fiber membrane is thoroughly wetted with a
liquid of a known melting point, typically purified water.

e Freezing: The wetted sample is placed in a differential scanning calorimeter (DSC) and
cooled to a temperature where all the liquid within the pores is frozen (e.g., -40°C).

e Melting Scan: The temperature is then slowly increased at a constant rate (e.g., 0.5°C/min).
The DSC records the heat flow required to raise the sample's temperature.

« Data Analysis: The melting point of the liquid inside the pores is depressed compared to the
bulk liquid, an effect described by the Gibbs-Thomson equation. The degree of melting point
depression is inversely proportional to the pore radius. By analyzing the endothermic peaks
in the DSC thermogram, the distribution of pore sizes and the total pore volume (porosity)
can be calculated.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

( Sample Wetting )

( Freezing in DSC )

( Controlled Melting )

Data Acquisition
(Heat Flow vs. Temp)

Pore Size & Porosity
Calculation

Click to download full resolution via product page

Workflow for thermoporometry analysis of membranes.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface and cross-sectional morphology of the hollow fiber
membranes.

Methodology:

o Sample Preparation (Cross-section): A bundle of hollow fibers is embedded in a suitable
resin. To obtain a clean fracture surface that reveals the internal structure, the embedded
sample is often cryo-fractured by immersing it in liquid nitrogen and then breaking it.
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e Dehydration: The fractured sample is dehydrated to remove any water, typically by
immersing it in a series of graded ethanol solutions (e.g., 30%, 50%, 70%, 90%, 100%
ethanol).

e Drying: Critical point drying is often employed to remove the ethanol without causing the
delicate pore structure to collapse due to surface tension forces.

o Sputter Coating: A thin, electrically conductive layer (e.g., gold or palladium) is deposited
onto the sample surface using a sputter coater. This prevents the build-up of static charge on
the sample when it is scanned by the electron beam.

e Imaging: The prepared sample is placed in the SEM chamber. An electron beam is scanned
across the surface, and the emitted secondary electrons are detected to form a high-
resolution image of the membrane's morphology.

Conclusion

Hemophan membranes offer a balance of solute removal and enhanced biocompatibility,
making them a valuable option in hemodialysis. Their symmetric, porous structure,
characterized by a pore radius in the nanometer range, allows for the efficient removal of small
uremic toxins. The chemical modification of the cellulose backbone significantly reduces
complement activation, a key advantage over first-generation cellulosic membranes. Further
advancements, such as the development of high-permeability Hemophan, have expanded its
utility to include the removal of larger middle molecules. A thorough understanding of the
structure-function relationships of Hemophan, as detailed in this guide, is crucial for the
continued innovation and optimization of hemodialysis therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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